
Dipropyl nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl nonanedioate, also known as dipropyl azelate, is an organic compound with the molecular formula C15H28O4. It is an ester derived from nonanedioic acid (azelaic acid) and propanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropyl nonanedioate can be synthesized through the esterification of nonanedioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 100-150°C to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a consistent and high-yield production of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl nonanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanedioic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Nonanedioic acid and propanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Dipropyl nonanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacturing of polymers, lubricants, and plasticizers due to its chemical stability and desirable physical properties.
Wirkmechanismus
The mechanism of action of dipropyl nonanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Dipropyl nonanedioate can be compared with other similar compounds, such as:
Diethyl nonanedioate: Another ester of nonanedioic acid, but with ethyl groups instead of propyl groups.
Dimethyl nonanedioate: An ester of nonanedioic acid with methyl groups.
Dibutyl nonanedioate: An ester of nonanedioic acid with butyl groups.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl groups contribute to its solubility, reactivity, and overall stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6624-68-6 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
dipropyl nonanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
QNYVMFXFJYGAJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CCCCCCCC(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

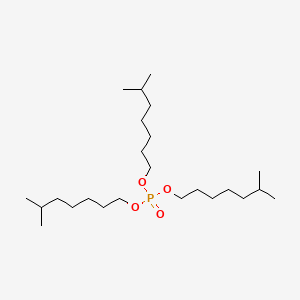
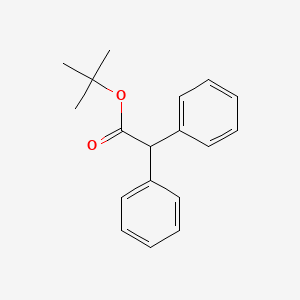
![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)



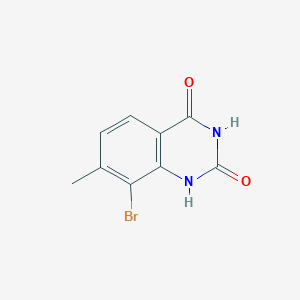
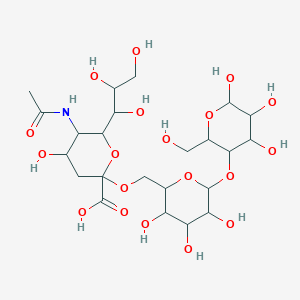
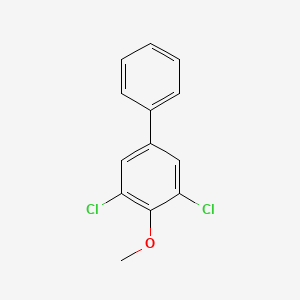
![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)

![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)
